2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide 2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 6452-48-8
VCID: VC0438591
InChI: InChI=1S/C15H12FN5O/c16-12-7-5-11(6-8-12)9-17-18-15(22)10-21-19-13-3-1-2-4-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+
SMILES: C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F
Molecular Formula: C15H12FN5O
Molecular Weight: 297.29g/mol

2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide

CAS No.: 6452-48-8

Main Products

VCID: VC0438591

Molecular Formula: C15H12FN5O

Molecular Weight: 297.29g/mol

2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide - 6452-48-8

CAS No. 6452-48-8
Product Name 2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide
Molecular Formula C15H12FN5O
Molecular Weight 297.29g/mol
IUPAC Name 2-(benzotriazol-2-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H12FN5O/c16-12-7-5-11(6-8-12)9-17-18-15(22)10-21-19-13-3-1-2-4-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+
Standard InChIKey LHSQNXGGXZBQNY-RQZCQDPDSA-N
Isomeric SMILES C1=CC2=NN(N=C2C=C1)CC(=O)N/N=C/C3=CC=C(C=C3)F
SMILES C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F
Canonical SMILES C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F
Solubility 2.7 [ug/mL]
PubChem Compound 6872983
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator